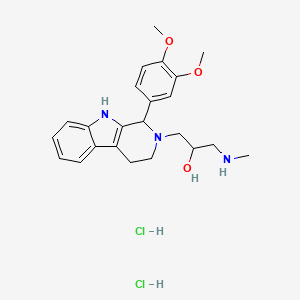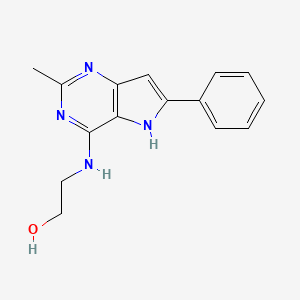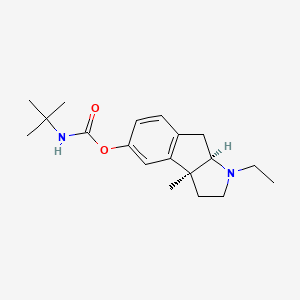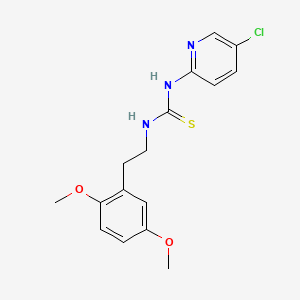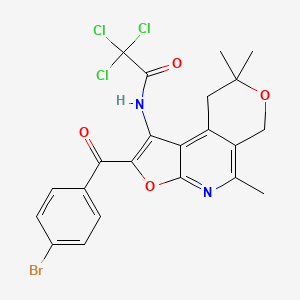
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive characteristics and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include bis(2-hydroxyethyl)amine, o-toluidine, and dimethylaminobenzaldehyde. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated systems to maintain precise control over the reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.
Scientific Research Applications
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in biochemical assays and as a fluorescent marker in imaging studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Applied in the development of advanced materials and as a dye in textile manufacturing.
Mechanism of Action
The mechanism of action of Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile
- **4-((4-(bis(2-hydroxyethyl)amino)phenyl)(cyano)methylene)-2,5-dibromo-cyclohexadien-1-ylidene]malonitrile
Uniqueness
Bis((4-((4-(bis(2-hydroxyethyl)amino)-o-tolyl)(4-(dimethylamino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)dimethylammonium) sulphate stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
CAS No. |
83950-36-1 |
|---|---|
Molecular Formula |
C56H78N8O8S |
Molecular Weight |
1023.3 g/mol |
IUPAC Name |
[4-(aminomethyl)-4-ethylcyclohexa-2,5-dien-1-ylidene]-[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]-[4-(dimethylamino)phenyl]azanium;sulfate |
InChI |
InChI=1S/2C28H39N4O2.H2O4S/c2*1-5-28(21-29)14-12-25(13-15-28)32(24-8-6-23(7-9-24)30(3)4)27-11-10-26(20-22(27)2)31(16-18-33)17-19-34;1-5(2,3)4/h2*6-15,20,33-34H,5,16-19,21,29H2,1-4H3;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
VSKMATUHECNSID-UHFFFAOYSA-L |
Canonical SMILES |
CCC1(C=CC(=[N+](C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(CCO)CCO)C)C=C1)CN.CCC1(C=CC(=[N+](C2=CC=C(C=C2)N(C)C)C3=C(C=C(C=C3)N(CCO)CCO)C)C=C1)CN.[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



